2-(4-Methylphenyl)sulfanyl-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-(4-Methylphenyl)sulfanyl-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that contains a 1,3,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)sulfanyl-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by oxidative cyclization. One common method involves the reaction of 4-methylbenzenesulfonyl hydrazide with phenyl isothiocyanate to form the intermediate thiosemicarbazide, which is then cyclized using phosphorus oxychloride to yield the desired oxadiazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)sulfanyl-5-phenyl-1,3,4-oxadiazole undergoes several types of chemical reactions, including:
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Substitution: Various electrophiles or nucleophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Medicinal Chemistry: It exhibits antifungal, antibacterial, and anticancer activities.
Agrochemicals: It has been evaluated for its potential as a fungicide and herbicide.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)sulfanyl-5-phenyl-1,3,4-oxadiazole varies depending on its application:
Antifungal and Antibacterial Activity: It disrupts the cell membrane integrity and inhibits essential enzymes in the microbial cells.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)sulfinyl-5-phenyl-1,3,4-oxadiazole
- 2-(4-Methylphenyl)sulfonyl-5-phenyl-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-1,3,4-thiadiazole
Uniqueness
2-(4-Methylphenyl)sulfanyl-5-phenyl-1,3,4-oxadiazole is unique due to its specific combination of a sulfanyl group and an oxadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-5-phenyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-11-7-9-13(10-8-11)19-15-17-16-14(18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOXOFYDQBHNFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NN=C(O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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